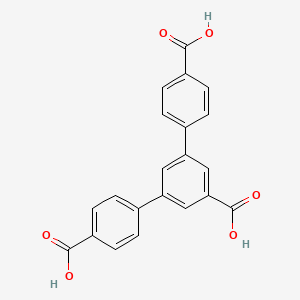

3,5-Bis(4-carboxyphenyl)benzoic acid

Description

Contextual Significance of Tricarboxylic Acid Ligands in Advanced Material Science

Tricarboxylic acid ligands, such as H3BTB, are a cornerstone in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs). sigmaaldrich.com MOFs are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands, forming highly porous structures. The geometry and functionality of the organic ligand are critical in determining the final topology, pore size, and chemical properties of the resulting MOF. nih.govnih.gov

The significance of tricarboxylic acids lies in their ability to act as "nodes" that can connect to multiple metal centers simultaneously, leading to the formation of highly connected and robust 3D networks. rsc.org The C3 symmetry inherent in many of these ligands, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964), is particularly advantageous for creating predictable and well-ordered frameworks. nih.gov These frameworks often exhibit exceptionally high surface areas and tunable pore environments, making them ideal candidates for a range of applications. sigmaaldrich.com Researchers utilize these ligands to engineer MOFs for specific tasks, such as gas storage and separation, where materials like MOF-177, synthesized using H3BTB, have demonstrated extremely high hydrogen storage capacities. sigmaaldrich.com Furthermore, the strategic functionalization of these tricarboxylate linkers allows for fine-tuning of the framework's properties, such as acidity and conformation, enabling the design of materials with unprecedented topologies and functionalities. nih.gov

Unique Structural Features and Ligand Design Principles of 3,5-Bis(4-carboxyphenyl)benzoic Acid

The utility of this compound as a molecular building block stems from its distinct structural characteristics. The molecule possesses a tripodal, or Y-shaped, geometry with three carboxylic acid functional groups extending from a central benzene (B151609) core. smolecule.com This structure is both rigid and highly symmetric, which is a crucial principle in ligand design for creating crystalline, ordered materials. nih.gov

Key structural features include:

Tripodal C3 Symmetry: The molecule features three carboxyphenyl groups arranged symmetrically around a central phenyl ring, giving it C3 rotational symmetry. nih.gov This symmetry helps direct the self-assembly process with metal ions, leading to predictable and often highly stable network topologies. nih.gov

Three Carboxylic Acid Groups: The presence of three carboxylate groups allows the ligand to coordinate with multiple metal ions, facilitating the formation of robust, three-dimensional frameworks. nih.gov These acidic groups can also participate in hydrogen bonding, which can further stabilize the resulting structures.

Rigidity and Planarity: The interconnected system of benzene rings results in a rigid and largely planar molecule. smolecule.com This rigidity is essential for creating permanent porosity in materials like MOFs, as it prevents the framework from collapsing when guest molecules (solvents) are removed.

The design principles involving this ligand focus on leveraging these features. By reacting H3BTB with different metal ions under various conditions, researchers can create a diverse array of MOFs with different network structures, such as the (3,12)-connected frameworks found in some zinc-based MOFs or the (3,3,4,8)-connected frameworks in lead-based systems. rsc.org The ability to introduce functional groups at ortho positions relative to the carboxyl groups is another design strategy that can significantly alter the acidity and conformation of the ligand, thereby regulating the final MOF topology. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C27H18O6 | sigmaaldrich.comnih.gov |

| Molecular Weight | 438.43 g/mol | sigmaaldrich.com |

| Appearance | Solid, typically a white crystalline powder | smolecule.comsolubilityofthings.com |

| Synonyms | 4,4′,4′′,-Benzene-1,3,5-triyl-tris(benzoic acid), H3BTB | sigmaaldrich.com |

| CAS Number | 50446-44-1 | sigmaaldrich.com |

Overview of Research Trajectories and Potential Applications of this compound-Derived Systems

Research involving this compound and its derivatives is predominantly focused on the synthesis and characterization of advanced materials, especially Metal-Organic Frameworks (MOFs). sigmaaldrich.com These materials are at the forefront of several scientific disciplines due to their tunable structures and properties.

Current and emerging research trajectories include:

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-17(11-18(10-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCIYASAEQYMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis 4 Carboxyphenyl Benzoic Acid

Established Synthetic Routes and Precursor Chemistry

The synthesis of 3,5-Bis(4-carboxyphenyl)benzoic acid is typically achieved through multi-step organic reactions that begin with commercially available starting materials. smolecule.com The core of the synthesis involves the strategic coupling of functionalized phenyl rings. smolecule.com

A common retrosynthetic analysis points to two key precursors: a di-substituted central benzoic acid core and a functionalized phenyl group. The most logical starting point for the central core is 3,5-dibromobenzoic acid , a commercially available compound. sigmaaldrich.com The coupling partner is typically 4-carboxyphenylboronic acid or its ester derivatives. The synthesis of 4-carboxyphenylboronic acid itself can be achieved from 4-bromobenzoic acid through a reaction with a borate (B1201080) ester followed by hydrolysis. google.com

Suzuki-Miyaura Cross-Coupling Strategies for Phenylene Linkage Formation

The Suzuki-Miyaura cross-coupling reaction is the most prominent and widely employed method for synthesizing this compound and its analogs. smolecule.comnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide. nih.gov In this specific synthesis, the key transformation is a double Suzuki-Miyaura coupling between one equivalent of 3,5-dibromobenzoic acid and two equivalents of 4-carboxyphenylboronic acid.

The reaction is favored for its mild conditions, tolerance of various functional groups (including the carboxylic acid moieties), and the relatively low toxicity of the boron-containing byproducts. nih.gov A variety of palladium catalysts and reaction conditions have been explored for similar syntheses of biphenyl (B1667301) carboxylic acids. researchgate.net

General Reaction Scheme:

Common components of the catalytic system include:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladium on carbon (Pd/C) are frequently used. nih.govpku.edu.cn Ligand-free systems with Pd/C offer advantages in terms of cost and catalyst recovery. pku.edu.cn

Ligands: Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines, are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging coupling reactions. researchgate.net

Base: An inorganic base is essential for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄). pku.edu.cnnih.gov

Solvent: The reaction is often carried out in a mixture of an organic solvent and water. Toluene, 1,4-dioxane, or a mixture of ethanol (B145695) and water are common solvent systems. nih.govpku.edu.cn Aqueous media are increasingly preferred for their environmental benefits. nih.gov

Other Cross-Coupling Approaches and Functional Group Interconversions

While the Suzuki-Miyaura reaction is dominant, other cross-coupling methods can be employed for the formation of the aryl-aryl bonds.

Ullmann Coupling: The Ullmann reaction, which typically involves the copper-catalyzed coupling of two aryl halides, is a potential alternative. smolecule.comnsf.gov This method generally requires higher reaction temperatures than Suzuki couplings and may necessitate the use of stoichiometric amounts of copper. nsf.govresearchgate.net For the synthesis of the target molecule, an Ullmann-type reaction could theoretically couple 3,5-dibromobenzoic acid with a suitable 4-halobenzoic acid derivative in the presence of a copper catalyst. However, controlling selectivity and the harsh conditions make it a less common choice. researchgate.net

Decarboxylative Cross-Coupling: More recent developments in cross-coupling chemistry include decarbonylative or decarboxylative strategies. nih.govrsc.org These methods use carboxylic acids as coupling partners, which are often readily available. A decarbonylative Suzuki-Miyaura coupling, for instance, could potentially use a derivative of 3,5-dicarboxybenzoic acid as a starting point, though this is a more complex and less direct route for this specific target molecule. nih.gov

Functional group interconversions are primarily relevant in the synthesis of the precursors. For example, the carboxylic acid groups on the starting materials may be protected as esters (e.g., methyl or ethyl esters) to improve solubility in organic solvents and prevent side reactions. The ester groups are then hydrolyzed back to carboxylic acids in the final step of the synthesis.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and catalyst loading. The optimization process for a double Suzuki-Miyaura coupling typically involves a systematic variation of several key parameters. covasyn.com

Key parameters for optimization include:

Catalyst and Ligand Selection: The choice of palladium source and ligand significantly impacts catalytic activity. While simple systems like Pd(OAc)₂/PPh₃ may work, more sophisticated and bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can lead to higher turnover numbers and efficiency, especially at low catalyst loadings. nih.govresearchgate.net

Base: The strength and solubility of the base are crucial. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is common to find the optimal conditions for the specific substrate combination. nih.gov

Solvent System: The polarity and composition of the solvent mixture affect the solubility of reactants and the kinetics of the reaction. Mixtures of toluene/water, dioxane/water, or ethanol/water are frequently tested. nih.govpku.edu.cn Green chemistry principles encourage the use of aqueous media. researchgate.netnih.gov

Temperature: Reaction temperature influences the rate of reaction. While some modern catalytic systems can operate at room temperature, heating (e.g., to 80-100 °C) is often required to drive the reaction to completion, especially for a double coupling. nih.gov

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key goal. Optimization studies aim to find the lowest possible catalyst loading (often expressed in mol %) that still provides a high yield in a reasonable timeframe. acs.org

The following interactive table represents a hypothetical optimization study for the Suzuki-Miyaura synthesis of this compound, based on typical findings for similar reactions. nih.govresearchgate.net

Interactive Data Table: Optimization of Suzuki-Miyaura Reaction Conditions

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2.0 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | 1.0 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 58 |

| 3 | 2.0 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 4 | 2.0 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 5 | 1.0 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

| 6 | 0.5 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 7 | 1.0 | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 75 |

Scale-Up Considerations and Industrial Synthesis Challenges for this compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents several significant challenges, particularly related to the use of palladium-catalyzed cross-coupling reactions. researchgate.netsci-hub.se

Catalyst Cost and Efficiency: Palladium is a precious and expensive metal. Therefore, on an industrial scale, catalyst loading must be minimized (ideally in the parts-per-million range), and catalyst turnover numbers must be maximized. acs.org Developing highly active and robust catalysts that can withstand industrial conditions is paramount. sci-hub.se

Catalyst Removal and Product Purity: A major challenge in industrial pharmaceutical and materials synthesis is the removal of residual palladium from the final product. researchgate.netsci-hub.se Homogeneous catalysts, which are dissolved in the reaction mixture, are notoriously difficult to separate completely. researchgate.net This contamination is a critical issue, as even trace amounts of heavy metals can be unacceptable. This necessitates costly and often complex purification procedures like treatment with activated carbon, specialized scavengers, or extensive chromatography. The use of heterogeneous catalysts, like Pd/C, can simplify removal by filtration, but they may exhibit lower activity or suffer from metal leaching. pku.edu.cn

Reaction Robustness and Safety: Industrial processes require high levels of consistency and safety. Palladium-catalyzed reactions can be sensitive to air, moisture, and impurities in the starting materials or solvents, which can lead to catalyst deactivation and inconsistent yields. sci-hub.se Ensuring an inert atmosphere and using high-purity reagents adds to the operational complexity and cost on a large scale.

Coordination Chemistry of 3,5 Bis 4 Carboxyphenyl Benzoic Acid

Ligand Coordination Modes and Metal Ion Binding Affinity

The versatility of 3,5-Bis(4-carboxyphenyl)benzoic acid as a ligand stems from the multiple coordination modes of its carboxylate groups. These groups can be fully or partially deprotonated, leading to various binding interactions with metal ions. The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. This flexibility allows the ligand to connect multiple metal centers, facilitating the formation of extended networks. nih.govnih.gov

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent system used, reaction temperature, and the pH of the reaction mixture. nih.gov For instance, in the presence of different metal ions like Ce(III), Nd(III), Cu(II), and Cd(II), the ligand, in its various deprotonated forms, can lead to the assembly of both two-dimensional and three-dimensional network architectures. rsc.org The degree of deprotonation of the three carboxylic acid groups plays a crucial role in determining the final dimensionality and topology of the resulting coordination polymer. nih.gov Studies have shown that singly deprotonated forms may lead to mononuclear structures, while doubly and triply deprotonated forms tend to generate 1D, 2D, or 3D frameworks. nih.gov

Formation of Metal-Organic Frameworks (MOFs) with this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by linking metal ions or clusters with organic ligands. nih.govcd-bioparticles.net The rigid structure and multiple coordination sites of this compound make it an excellent candidate for constructing robust MOFs with high porosity and thermal stability. nih.govcd-bioparticles.net These materials have potential applications in areas such as gas storage and separation, catalysis, and drug delivery. nih.govglobethesis.com

The use of this compound and its derivatives as organic linkers has led to the synthesis of MOFs with a wide range of dimensionalities and topologies. The final structure is a result of the interplay between the coordination geometry of the metal ion and the connectivity of the organic ligand. researchgate.netebrary.net

0D (Discrete Complexes): Under certain conditions, the ligand can form discrete, zero-dimensional metal-organic complexes, which are essentially large molecules. nih.govmdpi.com

1D (Chains): One-dimensional chains can be formed when the metal-ligand coordination propagates in a single direction. mdpi.comresearchgate.net For example, a coordination polymer of cobalt exhibits a 1D ribbon structure built from trinuclear cobalt clusters linked by the ligand. researchgate.net

2D (Layers): Two-dimensional layered structures are common and can be formed through the extension of coordination bonds in a plane. rsc.orgresearchgate.netnih.gov These layers can further interact through weaker forces like hydrogen bonding to form a three-dimensional supramolecular architecture. mdpi.com

3D (Frameworks): The tritopic nature of the ligand is ideal for forming highly connected and stable three-dimensional frameworks. rsc.orgresearchgate.netresearchgate.net These 3D MOFs can exhibit complex topologies, such as interpenetrating networks where multiple independent frameworks are intertwined. researchgate.net For example, a zinc-based MOF with this ligand forms a 3D porous framework with a porosity of 23.7%. researchgate.net

The following table summarizes examples of MOFs and coordination polymers formed with derivatives of this compound, highlighting their dimensionality and the metal ion involved.

| Compound/MOF Name | Metal Ion | Ligand Derivative | Dimensionality | Reference |

| [Co₂(μ₃-OH)(L)(H₂O)]n·nH₂O | Co(II) | 3,5-bis(4-carboxybenzyloxy)benzoic acid | 3D | researchgate.net |

| [Zn₂(μ₃-OH)(L)]n | Zn(II) | 3,5-bis(4-carboxybenzyloxy)benzoic acid | 3D | researchgate.net |

| [Cd(H₂L)(H₂O)₂]n·nH₂O | Cd(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 2D | researchgate.net |

| [Mn(H₂L)(H₂O)]n | Mn(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D | researchgate.net |

| [Ce(L)(DMA)(H₂O)]n | Ce(III) | 3,5-(4-carboxybenzyloxy) benzoic acid | 2D/3D | rsc.org |

| [Cu₂(OH)(L)]n | Cu(II) | 3,5-(4-carboxybenzyloxy) benzoic acid | 2D/3D | rsc.org |

Reticular chemistry is the underlying principle for the design and synthesis of MOFs. It involves the assembly of pre-designed molecular building blocks into predetermined, ordered structures held together by strong bonds. berkeley.edusci-hub.se The geometry and rigidity of the building blocks, like this compound, are maintained throughout the synthesis process, allowing for a high degree of control over the final framework's topology and properties. berkeley.edu

Key design principles include:

Building Block Geometry: The V-shape of the this compound ligand and the coordination geometry of the metal node dictate the possible network topologies. researchgate.net

Isoreticular Synthesis: This strategy involves using a known MOF structure as a blueprint and systematically varying the length or functionality of the organic linker to create a series of isoreticular (same topology) frameworks with different pore sizes and chemical environments. berkeley.edursc.org

Modulators and Reaction Conditions: The use of modulators, which are often monofunctional derivatives of the ligand, can control the nucleation and growth of MOF crystals, influencing their size and morphology. nih.gov Temperature, solvent, and precursor concentrations are also critical parameters that can be tuned to target specific structures. nih.gov

The choice of the metal ion is a critical factor that profoundly influences the structure of the resulting MOF. researchgate.netnih.gov Different metal ions have distinct coordination preferences (coordination number and geometry), which, in combination with the ligand's connectivity, determines the final architecture. nih.govebrary.net

Transition Metals (Zn, Cu, Co, Cd): These are commonly used due to their versatile coordination geometries, including tetrahedral, square planar, and octahedral. ebrary.net For example, reactions of 3,5-bis(4-carboxybenzyloxy)benzoic acid with Co(II) and Zn(II) nitrates yield 3D porous MOFs containing tetranuclear metal clusters. researchgate.net In contrast, using the same ligand with Cd(II) can result in a 2D structure. researchgate.net

Lanthanide Metals (Ce, Nd): Lanthanide ions typically have higher coordination numbers, which can lead to the formation of highly connected and complex networks. With a derivative of this compound, lanthanide ions like La(III), Ce(III), and Nd(III) form isostructural 3D frameworks. researchgate.net

Alkaline Earth Metals (Mg, Ca, Ba): The use of alkaline earth metals can also lead to a diversity of structures, from discrete 0D complexes to 1D chains and 2D layers, depending on the specific metal and reaction conditions. nih.gov

The structural diversity arises from the ability of different metals to form various polynuclear clusters or secondary building units (SBUs) that act as the nodes of the network. nih.gov

The Secondary Building Unit (SBU) approach is a powerful concept in reticular chemistry for simplifying, understanding, and designing complex MOF structures. nih.gov An SBU is a pre-formed molecular complex consisting of metal ions and portions of the organic linkers, which then acts as a single, larger-scale building block for the final framework. ebrary.netnih.gov

The geometry of the SBU dictates the topology of the resulting MOF. researchgate.net For example, with ligands similar to this compound, various SBUs have been observed:

Paddle-wheel Dimers: Dinuclear metal clusters, often with a paddle-wheel geometry, are common SBUs. mdpi.com These can act as 4-connected nodes.

Tetranuclear Clusters: In several MOFs based on 3,5-bis(4-carboxybenzyloxy)benzoic acid, tetranuclear clusters such as [Co₄(µ₃-OH)₂(μ₂-COO)₄(μ₃-COO)₂] and [Zn₄(µ₃-OH)₂(μ₂-COO)₆] have been identified as the SBUs. researchgate.net

Trinuclear Clusters: A 1D cobalt coordination polymer was found to be constructed from trinuclear [Co₃(µ₃-OH)(μ₂-COO)₂] clusters. researchgate.net

The connectivity of these SBUs through the tritopic this compound linkers leads to the formation of extended, often porous, frameworks. researchgate.netrsc.org The final structure is determined by how these SBUs are linked in three-dimensional space. ebrary.net

Coordination Polymers and Discrete Metal Complexes Utilizing this compound

Beyond the highly ordered structures of MOFs, this compound and its analogues are also used to create a broad range of coordination polymers and discrete metal complexes. globethesis.comresearchgate.net Coordination polymers are similar to MOFs but may lack the high porosity and crystallinity that define MOFs. globethesis.com

The structural diversity observed ranges from simple discrete molecules (0D) to infinite one- (1D), two- (2D), and three-dimensional (3D) polymers. nih.govmdpi.com The final dimensionality is heavily influenced by factors such as the metal-to-ligand ratio, the specific metal ion, the presence of ancillary ligands, and the reaction conditions (e.g., solvent, temperature). nih.govrsc.org

For example, using a flexible tetracarboxylate ligand, 5-(3,5-dicarboxybenzyloxy)isophthalic acid, with different metal ions resulted in a variety of structures. With Cd(II) and Cu(II), it formed 2D polymers with large solvent-accessible channels, while with Co(II) and Mn(II), it formed interpenetrating 3D architectures with diamondoid geometries. researchgate.net Similarly, the use of auxiliary N-donor ligands in conjunction with carboxylate linkers can induce the formation of different SBUs and framework topologies. researchgate.netrsc.org The synthesis of a series of zinc coordination polymers with a tricarboxylic acid ligand demonstrated that the addition of different N-donor ligands resulted in frameworks with distinct SBUs and dimensionalities. rsc.org

Discrete metal complexes, or 0D coordination compounds, are formed when the metal centers and ligands assemble into closed, molecular entities rather than extended networks. nih.govmdpi.com These are often precursors or byproducts in the synthesis of higher-dimensionality polymers and can provide insight into the fundamental coordination preferences of the metal-ligand system.

One-Dimensional Chain and Two-Dimensional Layered Structures

The connectivity of this compound allows for its carboxylate groups to bridge metal centers, leading to the formation of extended structures. Depending on the coordination mode of the ligand and the metal ions, these can manifest as one-dimensional (1D) chains or two-dimensional (2D) layers.

In the formation of one-dimensional chains , the ligand can act as a linker, connecting metal ions or metal clusters in a linear fashion. For instance, a similar ligand, 3,5-bis(4-pyridylmethoxy)benzoic acid, has been shown to form a 1D chained coordination polymer with Ca(II) ions. In this structure, the bidentate carboxyl group bridges the calcium ions, creating an infinite chain. While a direct example with this compound is not prominently reported, the principle remains the same. The two terminal carboxylate groups could each coordinate to a metal center, and the central carboxylate could be uncoordinated or involved in hydrogen bonding, leading to a linear extension. Alternatively, the central and one of the terminal carboxylates could be involved in bridging metal centers to form a chain. The presence of ancillary ligands can also influence the dimensionality, sometimes blocking coordination sites and favoring the formation of 1D structures over higher-dimensional frameworks.

| Structural Type | Description | Key Factors | Representative Analogues |

| One-Dimensional (1D) Chain | Metal centers are linked by the ligand to form a linear polymer. | Coordination preference of the metal ion, use of blocking ancillary ligands, stoichiometry. | 1D Ca(II) polymer with 3,5-bis(4-pyridylmethoxy)benzoic acid. |

| Two-Dimensional (2D) Layer | The tritopic ligand connects metal centers to form a planar network. | Full utilization of the three carboxylate groups, metal coordination geometry. | 2D frameworks from other tricarboxylic acid ligands. nih.gov |

Zero-Dimensional Clusters and Metallacycles

While this compound is well-suited for forming extended networks, under specific synthetic conditions, it can also participate in the formation of discrete, zero-dimensional (0D) structures such as molecular clusters and metallacycles. The formation of these finite structures is often directed by the use of ancillary ligands that can cap the coordination sites of the metal ions, preventing further extension into a polymeric framework.

Zero-dimensional clusters are polynuclear coordination compounds with a finite number of metal ions and ligands. The geometry of the ligand, with its three divergent carboxylate groups, can facilitate the assembly of well-defined metal-organic polyhedra or other discrete cages. The final structure of the cluster is a result of the interplay between the preferred coordination number and geometry of the metal ion and the steric and electronic properties of the ligands. While specific examples of zero-dimensional clusters formed exclusively with this compound are not extensively documented, the principles of their formation can be inferred from related systems. For instance, dinuclear and polynuclear copper(II) complexes have been synthesized with other carboxylate-based ligands, where the carboxylate groups bridge the metal centers to form discrete entities.

Metallacycles are another class of zero-dimensional structures where metal ions and organic ligands are arranged in a cyclic fashion. The formation of metallacycles is often favored when the geometry of the ligand and the coordination angle of the metal center are complementary, allowing for the closure of a ring structure. With a rigid ligand like this compound, the formation of a dinuclear metallacycle, often referred to as a "paddle-wheel" structure, is conceivable. In such a structure, two ligands would bridge two metal centers, with each metal ion being coordinated by two carboxylate groups from the two different ligands. The third carboxylate group on each ligand might then be available for further functionalization or interaction with other molecules. The synthesis of such discrete metallacyles often requires careful control of reaction conditions, such as concentration and temperature, to favor the thermodynamic product over the kinetically favored polymeric species.

| 0D Structure Type | Description | Formation Factors | Conceptual Basis from Analogues |

| Clusters | Discrete, polynuclear coordination compounds with a finite number of metal ions and ligands. | Use of capping ancillary ligands, control of stoichiometry, solvent effects. | Formation of dinuclear and polynuclear complexes with other functionalized carboxylates. |

| Metallacycles | Cyclic structures formed by the coordination of metal ions and organic ligands. | Complementary geometry of ligand and metal coordination, reaction kinetics and thermodynamics. | Potential for dinuclear paddle-wheel structures based on the coordination of other dicarboxylic and tricarboxylic acids. |

Supramolecular Assembly and Non Covalent Interactions of 3,5 Bis 4 Carboxyphenyl Benzoic Acid

Hydrogen Bonding Networks and Self-Assembly in the Solid State

The self-assembly of 3,5-Bis(4-carboxyphenyl)benzoic acid, also referred to in literature as 3,5-(4'-carboxylphenyl) benzoic acid (H3cba) or [1,1′:3′,1″-terphenyl]-4,4″,5′-tricarboxylic acid (H3tptca), is fundamentally governed by the strong and directional nature of hydrogen bonds formed by its three carboxylic acid groups. In the solid state, these groups are primary synthons for creating extended networks. While the crystal structure of the pure compound is not widely reported, its behavior as a linker in coordination polymers provides extensive insight into its assembly preferences.

When co-crystallized with metal centers and sometimes ancillary N-donor ligands, the molecule demonstrates remarkable adaptability in its coordination and hydrogen-bonding patterns. The carboxylic acid groups can be fully or partially deprotonated, allowing them to act as hydrogen bond donors (as -COOH) or acceptors (as -COO⁻). This versatility leads to a wide array of supramolecular architectures.

Research has shown that this linker can be used to synthesize a variety of metal-organic architectures, including one-dimensional (1D) chains, 1D double chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. researchgate.netacs.org For example, in the presence of different metal ions like Mn(II), Ni(II), Zn(II), and Cd(II), H3cba has been shown to form coordination polymers with structures ranging from simple 1D chains to more complex 1D double chains. researchgate.net The specific dimensionality and topology of the resulting framework are guided by factors such as the coordination geometry of the metal ion, the degree of deprotonation of the acid, and the nature of any auxiliary ligands present. researchgate.netacs.org

In one study, two symmetrically independent molecules of a positional isomer, [1,1':3',1''-terphenyl]-2',5',5''-tricarboxylic acid, were found to form a centrosymmetric hydrogen-bonded dimer in the solid state. umt.edu These dimers then assemble into layers, which are further interconnected by additional hydrogen bonds, showcasing the hierarchical assembly driven by these interactions. umt.edu This tendency of carboxylic acids to form robust hydrogen-bonded dimers is a key element in the self-assembly of such molecules. The resulting networks are often further stabilized by the inclusion of solvent molecules, such as water, which participate in the hydrogen-bonding scheme. researchgate.net

Table 1: Examples of Supramolecular Architectures formed with this compound (as H3cba linker)

| Compound Formula | Metal Ion | Ancillary Ligand | Resulting Architecture | Reference |

|---|---|---|---|---|

| [Mn(μ3-Hcba)(bpy)]n·nH2O | Mn(II) | bpy | 1D Double Chain | researchgate.net |

| [Ni(μ-Hcba)(py)(H2O)]n | Ni(II) | py | 1D Chain | researchgate.net |

| [Zn(μ-Hcba)(phen)(H2O)]n·nH2O | Zn(II) | phen | 1D Chain | researchgate.net |

Data sourced from a study on metal-organic architectures. researchgate.net

Role of π-π Stacking and Hydrophobic Interactions in Supramolecular Architectures

Beyond the dominant hydrogen bonds, weaker non-covalent forces such as π-π stacking and hydrophobic interactions play a crucial role in the stabilization and packing of supramolecular structures derived from this compound. nih.govnih.gov The molecule's three phenyl rings provide extensive surface area for aromatic interactions.

Hydrophobic interactions, driven by the tendency of nonpolar groups to minimize contact with polar environments, also influence the final architecture. The carbon-hydrogen framework of the terphenyl backbone is inherently hydrophobic. In aqueous synthesis conditions or in crystal structures containing water, the hydrophobic portions of the molecule tend to aggregate, influencing the folding and packing of the supramolecular assembly. nih.gov The stability of protein-ligand complexes, for example, is known to depend heavily on a combination of hydrogen bonding and hydrophobic interactions. nih.gov While less directional than hydrogen bonding, these collective, weaker interactions are critical for achieving the most thermodynamically stable solid-state structure.

Host-Guest Chemistry and Encapsulation Phenomena in this compound Systems

The application of this compound as a building block extends to the field of host-guest chemistry, primarily through the formation of porous metal-organic frameworks (MOFs). These frameworks, constructed from the acid linker and metal nodes, can feature well-defined channels and cavities capable of encapsulating smaller molecules. berkeley.edu

More advanced host-guest functions are demonstrated through the catalytic activity of MOFs derived from this linker. These porous materials can act as heterogeneous catalysts, where the framework serves as the host for reactant guest molecules. For example, coordination polymers of H3cba have been successfully employed as catalysts for the Knoevenagel condensation of benzaldehydes with propanedinitrile. researchgate.net Another study showed that a Zn(II)-based coordination polymer using the same linker, H3tptca, can efficiently and recyclably catalyze the cyanosilylation of benzaldehydes. acs.org In these processes, the reactants diffuse into the pores of the MOF, interact with the active sites within the host structure, and are converted into products, which then diffuse out. This demonstrates a sophisticated form of host-guest chemistry where the framework not only encapsulates guests but also facilitates their chemical transformation.

Table 2: Catalytic Applications as Examples of Host-Guest Chemistry

| Host System (Catalyst) | Guest Reactants | Catalytic Reaction | Product Yield | Reference |

|---|---|---|---|---|

| Mn(II), Ni(II), Zn(II), Cd(II) CPs with H3cba linker | Benzaldehydes, Propanedinitrile | Knoevenagel Condensation | up to 100% | researchgate.net |

Covalent Organic Frameworks Cofs and Porous Organic Polymers Pops Featuring 3,5 Bis 4 Carboxyphenyl Benzoic Acid

Integration of 3,5-Bis(4-carboxyphenyl)benzoic Acid into COF Architectures via Covalent Linkages

No published studies were found that describe the integration of this compound into COF structures. The typical formation of COFs involves the reaction between complementary functional groups on organic linkers to form robust covalent bonds, such as boronate esters, imines, or amides. chemicalbook.comnih.gov While the three carboxylic acid groups on this compound could theoretically be employed in certain condensation reactions, no specific examples, reaction conditions, or characterization of resulting COFs using this linker have been documented.

Synthesis and Characterization of this compound-Derived POPs

Information regarding the synthesis and characterization of Porous Organic Polymers (POPs) derived from this compound is not available in the scientific literature. The synthesis of POPs typically involves methods like Sonogashira coupling, Yamamoto coupling, or Friedel-Crafts alkylation to create a rigid, porous, yet amorphous network. researchgate.net Without experimental data, details on polymerization methods, and characterization results (such as Fourier-transform infrared spectroscopy, solid-state NMR, scanning electron microscopy, thermogravimetric analysis, or gas sorption measurements) for POPs made from this specific linker cannot be provided.

Pore Engineering and Tunability in this compound-Based COFs/POPs

As there are no reported instances of COFs or POPs being synthesized from this compound, there is consequently no information on the engineering or tunability of their pore structures. Pore engineering is a critical aspect of designing porous materials, allowing for the precise control of pore size, shape, and chemical environment to tailor them for specific applications. This is often achieved by altering the length or geometry of the linkers used in the synthesis. However, without foundational studies on frameworks built with this compound, any discussion of pore tunability would be purely speculative.

Structural Characterization and Crystallographic Analysis of 3,5 Bis 4 Carboxyphenyl Benzoic Acid Derived Architectures

Single-Crystal X-ray Diffraction Studies of MOFs and Coordination Polymers

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of the atomic-level structure of crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.gov This technique has been instrumental in characterizing the diverse and complex structures formed by the coordination of metal ions with the carboxylate groups of 3,5-Bis(4-carboxyphenyl)benzoic acid.

The high quality of single crystals grown from H₃BCB and various metal centers allows for the collection of high-resolution diffraction data, leading to unambiguous structure solution and refinement. nih.gov For instance, SCXRD studies have revealed the formation of three-dimensional networks with specific topologies. In some reported structures, the H₃BCB ligand coordinates to metal clusters, forming secondary building units (SBUs) that then interconnect to create porous frameworks. researchgate.netresearchgate.net

Detailed crystallographic data obtained from SCXRD includes unit cell parameters, space group, atomic coordinates, bond lengths, and bond angles. This information is crucial for understanding the coordination environment of the metal ions, the conformation of the H₃BCB linker, and the nature of the resulting framework, including features like interpenetration and the dimensions of pores and channels. rsc.orgresearchgate.net The ability to obtain such precise structural information is paramount for establishing structure-property relationships in these materials. rsc.org

Table 1: Representative Crystallographic Data for a Hypothetical MOF Derived from this compound

| Parameter | Value |

| Empirical Formula | C₂₁H₁₂O₆Zn₂ |

| Formula Weight | 507.08 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 18.345(3) |

| b (Å) | 22.891(4) |

| c (Å) | 10.567(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4435.9(13) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.518 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction for Phase Identification and Structural Purity Assessment

Powder X-ray diffraction (PXRD) is an essential and routine technique for the characterization of polycrystalline materials derived from this compound. units.it Its primary applications are the confirmation of the crystalline phase of a synthesized material and the assessment of its bulk purity. units.itresearchgate.net

The PXRD pattern of a crystalline material serves as a unique fingerprint. By comparing the experimental PXRD pattern of a newly synthesized MOF or coordination polymer with a simulated pattern generated from single-crystal X-ray diffraction data, one can confirm the identity of the bulk product. rigaku.com Agreement between the peak positions in the experimental and simulated patterns indicates that the bulk material has the same crystal structure as the single crystal selected for analysis.

Furthermore, PXRD is crucial for detecting the presence of crystalline impurities or different polymorphic phases within a sample. units.itresearchgate.net The absence of extraneous peaks in the PXRD pattern is a strong indicator of a phase-pure sample. The technique is also used to monitor the stability of the framework after solvent exchange or thermal treatment by observing any changes in the diffraction pattern. While PXRD provides less structural detail than SCXRD, its speed and applicability to microcrystalline powders make it an indispensable tool in the synthesis and characterization workflow. units.ityoutube.com

Table 2: Comparison of Experimental and Simulated PXRD Peaks for a Hypothetical H₃BCB-based MOF

| 2θ (Simulated) | 2θ (Experimental) | d-spacing (Å) (Experimental) | Relative Intensity (%) |

| 6.8 | 6.8 | 12.99 | 100 |

| 9.5 | 9.5 | 9.30 | 45 |

| 13.6 | 13.6 | 6.51 | 60 |

| 15.2 | 15.2 | 5.82 | 30 |

| 18.1 | 18.1 | 4.90 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology, particle size, and nanostructural features of materials derived from this compound. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the material. For H₃BCB-based MOFs and coordination polymers, SEM analysis reveals the crystal habit (shape), size distribution, and surface characteristics of the synthesized particles. researchgate.net This is important for understanding how synthesis conditions affect crystal growth and for applications where particle morphology is critical. SEM images can clearly show well-defined crystal facets, aggregates of smaller crystallites, or amorphous morphologies.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure of the material. jeol.com For nanostructured H₃BCB-based materials, TEM can provide direct images of the porous network, revealing the arrangement and size of pores and channels at the nanoscale. empa.ch High-resolution TEM (HRTEM) can even visualize the lattice fringes of the crystalline framework, providing further confirmation of the material's crystallinity and structural integrity. Both SEM and TEM are often used in conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis and mapping, confirming the distribution of metal and organic components within the material.

Thermogravimetric Analysis (TGA) for Framework Stability and Desolvation Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For MOFs and coordination polymers derived from this compound, TGA is crucial for determining their thermal stability and for studying desolvation processes. researchgate.net

A typical TGA curve for an H₃BCB-based MOF shows distinct mass loss steps. The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules (e.g., water, DMF, ethanol) residing within the pores of the framework. mdpi.com The temperature at which this occurs provides information about the strength of the interaction between the solvent and the framework.

Following desolvation, a plateau in the TGA curve indicates the temperature range over which the framework is stable. The onset of a significant weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework structure. researchgate.net This decomposition temperature is a key indicator of the material's thermal stability. By analyzing the residual mass, one can often infer the composition of the final inorganic product (e.g., metal oxide). TGA is therefore essential for defining the operational temperature limits for applications of these materials. mdpi.com

Table 3: TGA Data for a Representative H₃BCB-based MOF

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 25 - 150 | 15.2 | Removal of guest water and solvent molecules |

| 150 - 420 | 1.8 | Stable framework |

| 420 - 550 | 62.5 | Decomposition of the organic linker |

| > 550 | - | Residual metal oxide |

Note: The data in this table is hypothetical and for illustrative purposes only.

Adsorption Isotherms and Porosity Analysis (BET, Pore Size Distribution) for this compound-Based Porous Materials

Gas adsorption measurements are fundamental for characterizing the porosity of materials derived from this compound. Nitrogen adsorption-desorption isotherms measured at 77 K are commonly used to determine key properties such as the specific surface area, pore volume, and pore size distribution. nih.govgithub.io

The shape of the isotherm provides initial insights into the nature of the porosity. According to the IUPAC classification, a Type I isotherm is characteristic of microporous materials (pore width < 2 nm), which is often observed for H₃BCB-based MOFs. ncku.edu.tw The Brunauer-Emmett-Teller (BET) method is widely applied to the low-pressure region of the isotherm to calculate the specific surface area (in m²/g), a critical parameter for applications in gas storage, separation, and catalysis. nih.gov

The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation. ncku.edu.tw Furthermore, the pore size distribution (PSD) can be calculated from the isotherm data using theoretical models such as the Barrett-Joyner-Halenda (BJH) method for mesopores or more advanced methods like Density Functional Theory (DFT) for microporous materials. github.io The presence of hysteresis between the adsorption and desorption branches of the isotherm can provide information about the pore geometry. researchgate.net

Table 4: Porosity Data for a Hypothetical Porous Material from H₃BCB

| Parameter | Value | Method |

| BET Surface Area | 1250 m²/g | N₂ adsorption at 77 K |

| Langmuir Surface Area | 1480 m²/g | N₂ adsorption at 77 K |

| Total Pore Volume (p/p₀ = 0.99) | 0.55 cm³/g | N₂ adsorption at 77 K |

| Micropore Volume | 0.48 cm³/g | t-plot method |

| Average Pore Diameter | 1.8 nm | DFT |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Spectrometric Investigations of 3,5 Bis 4 Carboxyphenyl Benzoic Acid Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic environment, connectivity, and dynamics in solid materials. rsc.orgresearchgate.net Unlike diffraction methods that rely on long-range order, ssNMR is sensitive to short-range interactions, making it ideal for elucidating the structure of complex organic molecules and framework materials. rsc.org For compounds like 3,5-Bis(4-carboxyphenyl)benzoic acid, ¹³C ssNMR is particularly informative.

In the solid state, the chemical shifts of carbon nuclei are influenced by their local bonding environment and intermolecular interactions. The ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectrum provides resolved signals for the distinct carbon atoms in the molecule. Although specific ssNMR data for the free H3BTB ligand is not widely published, analysis of related structures and its derivatives within MOFs provides significant insight. mdpi.comresearchgate.net The spectrum is expected to show distinct resonances for the carboxyl carbons, the protonated and non-protonated aromatic carbons of the central and peripheral rings.

For instance, in studies of isostructural compounds, the ¹³C chemical shifts of benzene (B151609) rings in both solid and solution states show characteristic patterns. researchgate.net The carboxyl carbon typically appears significantly downfield (around 165-175 ppm). The aromatic carbons resonate in the 120-150 ppm range, with quaternary carbons (those to which other rings or the carboxyl groups are attached) appearing at lower field strengths compared to the protonated carbons. The high degree of symmetry in H3BTB would simplify the spectrum, leading to fewer signals than the total number of carbon atoms. For example, the ¹³C NMR spectrum of the related 1,3,5-triphenylbenzene (B1329565) shows signals at δ 141.6, 140.1, 128.9, 127.7, 127.2, and 124.4 ppm in DMSO-d6. rsc.org

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| Carboxylic Acid (-COOH) | 165 - 175 | Most downfield signal due to the electronegative oxygen atoms. |

| Aromatic C (quaternary, ring-linking) | 140 - 145 | Carbons of the central and outer rings at substitution points. |

| Aromatic C (quaternary, COOH-substituted) | 130 - 135 | Carbons on the outer rings directly bonded to the carboxyl group. |

| Aromatic C-H | 124 - 130 | Protonated carbons on all aromatic rings. |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and analyzing the vibrational modes of a molecule. researchgate.net For this compound, these methods confirm the presence of its key structural features: the carboxylic acid groups and the aromatic ring systems.

Infrared (IR) Spectroscopy: The IR spectrum of H3BTB is dominated by features characteristic of aromatic carboxylic acids. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. Other significant absorptions include C-O stretching and O-H bending vibrations between 900 and 1300 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong signals in the Raman spectrum, which can be useful for structural confirmation. While specific Raman data for H3BTB is scarce, analysis of similar molecules like 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid shows that vibrational modes can be assigned with the aid of theoretical calculations.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | IR | ~2500 - 3300 | Very broad band, characteristic of H-bonded carboxylic acid. |

| Aromatic C-H Stretch | IR/Raman | ~3000 - 3100 | Sharp peaks, often of medium intensity. |

| C=O Stretch | IR | ~1680 - 1710 | Strong, sharp absorption, indicative of the carboxylic acid carbonyl. |

| Aromatic C=C Stretch | IR/Raman | ~1400 - 1600 | Multiple bands of variable intensity. |

| C-O Stretch / O-H Bend | IR | ~1200 - 1320 | Strong bands associated with the carboxylic acid group. |

| O-H Out-of-Plane Bend | IR | ~900 - 960 | Broad band characteristic of carboxylic acid dimers. |

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis for Compositional Characterization

Elemental Analysis (EA): Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. For a pure sample of this compound (C₂₇H₁₈O₆), the theoretical elemental composition can be calculated and compared against experimental results to confirm its elemental formula and purity. This technique is routinely used to characterize newly synthesized batches of the compound or its derivatives, such as in MOF synthesis. mdpi.com

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 27 | 324.297 | 73.30% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 4.10% |

| Oxygen (O) | 15.999 | 6 | 95.994 | 21.70% |

| Total | - | 51 | 438.435 | 100.00% |

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govresearchgate.net High-resolution scans of the C 1s and O 1s regions can distinguish between the different chemical environments of these atoms in H3BTB. The C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds in the aromatic rings, C-O bonds, and the O-C=O of the carboxyl groups. Similarly, the O 1s spectrum can distinguish between the carbonyl (C=O) and hydroxyl (C-O-H) oxygen atoms. researcher.life This technique is particularly valuable for studying self-assembled monolayers of H3BTB or its incorporation into surface coatings and functionalized materials. chemrxiv.orgdrexel.edu

Mass Spectrometry and Chromatography Techniques for Purity and Molecular Weight Determination

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and elemental composition of the parent molecule. For this compound (C₂₇H₁₈O₆), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (438.435 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of OH (M-17), H₂O (M-18), and COOH (M-45). The stability of the triphenylbenzene core would likely result in fragment ions corresponding to the phenyl-substituted benzene structure. docbrown.info

Chromatography: Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound. upb.ro A reversed-phase HPLC method can be developed to separate the target compound from starting materials, by-products, and other impurities. nih.gov By using a suitable column (e.g., C18) and a mobile phase gradient (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), a sharp, symmetrical peak for H3BTB can be obtained. longdom.org The purity is then quantified by the area percentage of the main peak. Commercial suppliers often specify purity as >98% as determined by HPLC. tcichemicals.com

Theoretical and Computational Studies on 3,5 Bis 4 Carboxyphenyl Benzoic Acid and Its Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 3,5-Bis(4-carboxyphenyl)benzoic acid, DFT calculations are crucial for understanding its fundamental chemical properties, which dictate its behavior as a building block in larger assemblies.

DFT is employed to optimize the molecular geometry, revealing the most stable three-dimensional conformation of the molecule. These calculations provide insights into bond lengths, bond angles, and the planarity of the phenyl rings. The electronic properties are further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability, whereas a small gap points to higher reactivity.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) surface. The MEP map highlights the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid groups, indicating their propensity to act as hydrogen bond acceptors or to coordinate with metal ions.

Typical parameters obtained from DFT calculations include:

HOMO Energy: Energy of the highest occupied molecular orbital.

LUMO Energy: Energy of the lowest unoccupied molecular orbital.

Energy Gap (ΔE): Difference between LUMO and HOMO energies.

Ionization Potential (I): The energy required to remove an electron, often approximated by -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, often approximated by -E(LUMO).

These calculations are generally performed using specific functionals, such as B3LYP, and a basis set like 6-31G(d) to balance accuracy and computational cost. nih.govnih.gov

| Calculated Parameter | Typical Significance |

|---|---|

| Optimized Molecular Geometry | Provides stable 3D structure, bond lengths, and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for non-covalent interactions and metal coordination. |

| Partial Atomic Charges | Quantifies the charge on each atom, useful for understanding bonding polarity and for developing force fields. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Diffusion Studies

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.gov

For this compound, MD simulations can be used to study its conformational dynamics in solution, showing how the peripheral phenyl rings rotate relative to the central ring. This flexibility is a key determinant of the types of structures it can form.

When this linker is part of a larger assembly, such as a MOF, MD simulations are invaluable for assessing the thermal and mechanical stability of the framework. researchgate.net Simulations can reveal how the framework atoms vibrate at different temperatures and whether the structure remains intact or undergoes phase transitions. MD is also used to study the diffusion of guest molecules (like gases or solvents) within the pores of a MOF built from this linker, providing diffusion coefficients that are critical for evaluating the material's potential in separation applications. nih.gov

| Simulation Type | Information Obtained | Relevance |

|---|---|---|

| Single Molecule in Solvent | Conformational flexibility, solvation shell structure. | Understanding behavior prior to assembly. |

| MOF Assembly in Vacuum | Thermal stability, vibrational modes, mechanical properties (e.g., bulk modulus). | Assessing the robustness of the resulting material. |

| Guest Molecules in MOF | Diffusion coefficients, diffusion pathways, interaction energies. | Evaluating performance for separations and transport. nih.gov |

Computational Prediction of MOF Topologies and Crystal Structures

A single linker like this compound can potentially form MOFs with many different topologies (the underlying connectivity network of the framework). Predicting which crystal structures are most likely to form is a significant computational challenge. nih.gov

Computational crystal structure prediction (CSP) methods are employed to generate and rank plausible crystal structures based on their thermodynamic stability (lattice energy). These methods often work in a hierarchical fashion:

Structure Generation: A vast number of hypothetical crystal structures are generated by arranging the linker molecules and metal nodes in different space groups and coordination environments. researchgate.net

Energy Ranking: The generated structures are then optimized and ranked using computational methods. This usually starts with computationally inexpensive force fields and progresses to more accurate (and costly) DFT calculations for the most promising candidates. nih.gov

A common approach for MOFs is the "Reversed Topological Approach" (RTA), where known network topologies (e.g., pcu , dia , lee ) are used as blueprints. rsc.org The linker and metal clusters are then fitted into the nodes and linkers of the blueprint, and the geometry is optimized to find the most energetically favorable structure for a given topology. rsc.org These predictions can guide experimental efforts towards synthesizing novel materials with desired network structures.

Simulations of Adsorption and Diffusion Processes within this compound-Based Porous Materials

For porous materials like MOFs constructed from this compound, a key application is the selective adsorption and separation of gases. Grand Canonical Monte Carlo (GCMC) simulations are the primary tool for predicting the adsorption behavior of fluids in porous materials. researchgate.net

In a GCMC simulation, the porous material is held at a constant volume and temperature, and it is in equilibrium with a hypothetical bulk fluid reservoir at a fixed chemical potential (or fugacity). The simulation then calculates the average number of guest molecules adsorbed within the pores at that specific condition. By running simulations at various pressures, one can construct a full adsorption isotherm, which plots the amount of gas adsorbed versus pressure. researchgate.net

These simulations allow for the prediction of key performance metrics:

Adsorption Capacity: The total amount of a specific gas that can be stored in the material.

Adsorption Selectivity: The preference of the material for adsorbing one type of gas over another in a mixture (e.g., CO₂ over N₂). nih.gov

Heat of Adsorption: The energy released upon adsorption, which is an important parameter for designing the regeneration process in industrial applications. researchgate.net

Following adsorption studies, MD simulations can be used to study the rate of diffusion of the adsorbed molecules through the pores, providing insights into the kinetics of the separation process. mdpi.comconsensus.app

Force Field Development and Parameterization for this compound and its Derivatives

Classical simulations like MD and GCMC rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of equations and associated parameters that define the energy of interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. arxiv.org

While generic force fields (like UFF, DREIDING, or GAFF) exist, their accuracy for novel molecules like this compound or its metallic assemblies can be limited. Therefore, developing a specific, highly accurate force field is often necessary for reliable predictions. arxiv.org

The parameterization process typically involves:

Partial Charge Calculation: Atomic partial charges are derived from high-level DFT calculations to accurately represent the electrostatic interactions. arxiv.org

Parameter Fitting: Other parameters (e.g., for bond stretching, angle bending, and torsions) are fitted to reproduce data from DFT calculations (e.g., the potential energy surface of bond rotations) or experimental data (e.g., vibrational frequencies or crystal structures). arxiv.org

A well-parameterized force field is essential for conducting large-scale MD or GCMC simulations that can accurately predict the material properties of MOFs and other assemblies based on the this compound linker.

Functional Performance and Mechanistic Insights in Architectures Derived from 3,5 Bis 4 Carboxyphenyl Benzoic Acid

Gas Adsorption and Separation Mechanisms

The intrinsic porosity and high surface area of frameworks constructed with 3,5-bis(4-carboxyphenyl)benzoic acid are central to their function in gas adsorption and separation. rsc.orgresearchgate.net The ability to precisely tune the pore size, shape, and surface chemistry by selecting different metal nodes and synthetic conditions allows for the development of materials with high selectivity for specific gas molecules. researchgate.netscitepress.org

Hydrogen Storage and Adsorption Mechanisms

Metal-organic frameworks incorporating the this compound ligand have been identified as exceptional materials for hydrogen (H₂) storage. A notable example is a beryllium-based MOF, Be₁₂(OH)₁₂(BTB)₄, which demonstrates the potential of using light metal ions to enhance gravimetric storage capacity. researchgate.netberkeley.edu

| Framework | Temperature (K) | Pressure | H₂ Uptake (wt %) | H₂ Uptake (g/L) | Isosteric Heat of Adsorption (kJ/mol) |

| Be₁₂(OH)₁₂(BTB)₄ | 77 | 1 bar | 1.6 | - | -5.5 (initial) |

| Be₁₂(OH)₁₂(BTB)₄ | 77 | 100 bar | 9.2 | 44 | - |

| Be₁₂(OH)₁₂(BTB)₄ | 298 | 95-100 bar | 2.3 | 11 | - |

Carbon Dioxide Capture and Separation Mechanisms

The capture of carbon dioxide (CO₂) is a critical area where MOFs based on this compound show significant promise. The separation mechanism often relies on a combination of factors, including pore size and the chemical affinity between CO₂ and the framework. scitepress.orgnih.gov The quadrupole moment of the CO₂ molecule allows for favorable interactions with the polar functional groups and open metal sites within the MOF structure. rsc.org

In a cadmium-based MOF, {[Cd₂(C₁₂H₇N₂O₄)₃(CH₃CO₂)]·2C₄H₉NO·H₂O}n, which uses a ligand related to the subject compound's class, a high separation selectivity for CO₂ over nitrogen (N₂) was observed. nih.gov The study reported a selectivity of 71 at 273 K, meaning the amount of CO₂ adsorbed is 71 times higher than that of N₂ at the same pressure. nih.gov This high selectivity is attributed to the stronger interaction of CO₂ with the framework.

Similarly, a cobalt-based coordination polymer, {[Co₃(TCPB)₂(bibp)₂(dioxane)₂.₅(H₂O)₂]·(DMF)}n, demonstrated excellent selective separation for CO₂ over methane (B114726) (CH₄), as calculated by the Ideal Adsorbed Solution Theory (IAST). rsc.org The mechanism involves preferential binding of CO₂ molecules to specific sites within the porous structure, leading to efficient separation from less interactive gases like methane. rsc.org

Hydrocarbon Separation Mechanisms (e.g., C2/C3 separation)

The separation of hydrocarbons, particularly light alkanes and alkenes like ethane (B1197151) (C₂H₆) and propane (B168953) (C₃H₈), is an energy-intensive industrial process where adsorptive separation using MOFs presents an efficient alternative. berkeley.edu A hydrogen-bonded organic framework (HOF) constructed solely from 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) has demonstrated unusual adsorption selectivity for C₂H₆ over other C₂ gases like ethylene (B1197577) (C₂H₄) and acetylene (B1199291) (C₂H₂). researchgate.net

The mechanism for this selectivity is based on subtle differences in the interactions between the hydrocarbon molecules and the framework's pore surface. While many materials show higher affinity for unsaturated C₂ hydrocarbons due to interactions with their π-bonds, the H3BTB-HOF exhibits a preference for ethane. This suggests that the separation is governed by a complex interplay of pore size, shape, and van der Waals interactions that favor the specific geometry and polarizability of the ethane molecule. researchgate.net This framework achieved one of the highest C₂H₆ uptakes among HOF materials. researchgate.net

| Framework | Gas Adsorbate | Uptake (cm³/g) | Temperature (K) |

| H3BTB-HOF | Ethylene (C₂H₄) | ~130 | 298 |

| H3BTB-HOF | Ethane (C₂H₆) | ~145 | 298 |

| H3BTB-HOF | Acetylene (C₂H₂) | ~115 | 298 |

Mechanisms of Selective Gas Adsorption Based on Pore Environment and Ligand-Gas Interactions

The mechanism of selective gas adsorption in frameworks derived from this compound is a multifaceted process governed by the engineered pore environment and specific ligand-gas interactions. rsc.orgscitepress.org The judicious choice of metal ions and the functional nature of the tritopic H3BTB ligand are key to creating tailored adsorption properties. rsc.org

Pore Size Sieving: One of the primary mechanisms is the molecular sieving effect, where the pore apertures of the MOF are sized to allow smaller gas molecules to pass through while excluding larger ones. scitepress.org This is particularly effective for separating gases with different kinetic diameters.

Thermodynamic-Based Separation: Selectivity is often driven by the difference in adsorption affinity between various gas molecules and the framework. This affinity is dictated by specific interactions:

Open Metal Sites: Unsaturated metal centers within the framework can act as strong Lewis acid sites, forming coordinative bonds with gas molecules that are Lewis bases (e.g., CO₂, NH₃). This leads to high selectivity for these gases. berkeley.edu

Ligand Functionalization: The carboxylic acid groups of the H3BTB ligand, and any additional functional groups that may be incorporated, can create a specific chemical environment within the pores. smolecule.comrsc.org These groups can interact with gas molecules through hydrogen bonding or dipole-quadrupole interactions (in the case of CO₂), enhancing both uptake capacity and selectivity. smolecule.comscitepress.org

Catalytic Activity and Reaction Mechanisms

The integration of catalytically active sites into the robust and porous structures derived from this compound opens up possibilities for their use in heterogeneous catalysis. smolecule.comnih.govrsc.org These materials can serve as stable platforms that offer high accessibility to active centers, combining the advantages of both homogeneous and heterogeneous catalysts.

Heterogeneous Catalysis via Integrated Metal Sites within Frameworks

The H3BTB ligand is instrumental in constructing frameworks where metal ions or clusters are precisely positioned and accessible to reactants. rsc.org This structural control is fundamental to their function as heterogeneous catalysts. The catalytic mechanism is intrinsically linked to the nature of these integrated metal sites.

A prime example is a polyoxometalate-based metal-organic framework (POMOF), [TBA]₆[H₃PMo₁₂O₄₀]₂[Zn₈(BTB)₂], which combines zinc-BTB layers with catalytically active Keggin-type polyoxoanions. rsc.org This material demonstrates effective electrocatalytic activity for the reduction of bromate. The mechanism involves the following key aspects:

Active Sites: The catalytically active sites are the polyoxometalate (POM) clusters, which are integrated as inorganic building blocks within the larger framework. The zinc nodes connected by the H3BTB ligands provide the structural scaffolding.

Substrate Accessibility: The porous nature of the framework, created by the rigid and extended H3BTB ligands, allows substrate molecules (bromate ions) to diffuse through the channels and access the active POM clusters. rsc.org

Electron Transfer: The catalytic process involves electron transfer reactions at the POM sites. The framework serves to stabilize these active centers and prevent their aggregation, thus maintaining high catalytic efficiency over time.

In other systems, such as photocatalytic coordination polymers, the metal-ligand framework itself participates in the catalytic cycle. For instance, in a Cd(II)-based coordination polymer, the framework absorbs UV light, generating electron-hole pairs. rsc.org These charge carriers can then participate in redox reactions to degrade organic pollutants like methylene (B1212753) blue. The efficiency of such photocatalysts is influenced by the specific metal ion (e.g., Cd(II) vs. Zn(II)) and the three-dimensional structure facilitated by the organic linkers. rsc.org

Organic Reactions Catalyzed by Acidic Sites of the Ligand or Framework

The catalytic activity of materials derived from this compound and its analogs is often linked to the presence of acidic sites. The carboxylic acid groups inherent to the ligand can act as Brønsted acid sites, while the coordination of metal ions can generate Lewis acid sites within the resulting framework.

Frameworks built with multi-carboxylic acid ligands can possess uncoordinated or protonated carboxylic acid groups that are accessible within the pores. These free -COOH groups can serve as active sites for acid-catalyzed organic reactions. For instance, the acidic nature of such frameworks facilitates reactions where proton donation is a key step. The interaction between the carboxylic acid groups and metal ions is crucial, enhancing the potential for catalytic applications where metal-ligand interactions are pivotal. smolecule.com While specific examples of organic reactions catalyzed directly by the acidic sites of this compound frameworks are still an emerging area of research, the principles are well-established in related MOFs. The synthesis of MOFs often involves the reaction of organic ligands with metal ions, and the resulting structures can exhibit catalytic properties for various organic transformations. nih.gov

Photocatalysis and Charge Transfer Mechanisms

Metal-Organic Frameworks constructed using this compound and structurally related multi-carboxylate ligands have demonstrated significant promise in photocatalysis, particularly for the degradation of organic pollutants. researchgate.net The mechanism typically involves the absorption of light by the MOF, which excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), generating an electron-hole pair. These charge carriers can then migrate to the surface of the photocatalyst and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are responsible for the decomposition of organic molecules. nih.gov

The efficiency of photocatalysis is influenced by the bandgap of the MOF and the efficiency of charge separation and transfer. For example, a Pb-based MOF constructed from 5-(bis(4-carboxybenzyl)amino)isophthalic acid, a ligand with similar functional groups, was found to have a bandgap of 2.92 eV and degraded 64.2% of Methylene Blue (MB) dye upon irradiation. researchgate.net Another study on a Cd(II)-based MOF showed effective photocatalytic capacity against Rhodamine B (RhB). researchgate.net The photocatalytic performance can be tuned by the choice of the metal center and the ligand structure, which affects the electronic properties and the stability of the framework. researchgate.netrsc.org

Interfacial charge-transfer transitions (ICTT) are a key mechanism in some photocatalytic systems. nih.gov This process involves the direct transfer of an electron from the HOMO of an adsorbed molecule (like a dye or pollutant) to the conduction band of the semiconductor material upon light absorption. nih.gov While studied in systems like SnO₂ functionalized with benzoic acid derivatives, this principle can be applied to MOFs. nih.gov The energy levels of the ligand's molecular orbitals relative to the metal cluster's orbitals dictate the charge transfer pathways, whether it's ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which are crucial for the photocatalytic process.